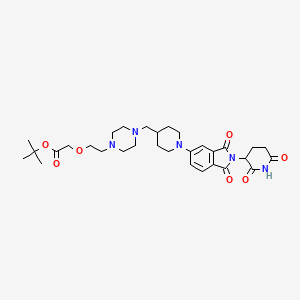

E3 Ligase Ligand-linker Conjugate 16

Description

Properties

Molecular Formula |

C31H43N5O7 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-12-14-34(15-13-33)19-21-8-10-35(11-9-21)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |

InChI Key |

IUQTUPLZJJRQOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of E3 Ligase Ligand-Linker Conjugate 16 (A Representative Pomalidomide-PEG3-Acid Conjugate)

Disclaimer: "E3 Ligase Ligand-linker Conjugate 16" is not a universally recognized, specific chemical entity. This guide presents a representative conjugate based on the widely used Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), functionalized with a polyethylene (B3416737) glycol (PEG) linker. This hypothetical molecule, herein designated Pomalidomide-PEG3-acid Conjugate 16 , serves as an illustrative example for researchers, scientists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD).

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A key component in the design and synthesis of PROTACs is the E3 ligase ligand-linker conjugate. This building block comprises a ligand that binds to an E3 ubiquitin ligase and a chemical linker with a terminal functional group for conjugation to a target protein ligand.

This guide provides a detailed overview of the synthesis and characterization of a representative E3 ligase ligand-linker conjugate, Pomalidomide-PEG3-acid Conjugate 16 . Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] The attached 3-unit PEG linker provides a flexible chain of adequate length for PROTAC development, terminating in a carboxylic acid for subsequent amide bond formation with a ligand for a protein of interest.[3]

Data Presentation

The following tables summarize the key quantitative data for the representative Pomalidomide-PEG3-acid Conjugate 16 .

Table 1: Physicochemical Properties

| Property | Value | Method of Determination |

| Molecular Formula | C₂₀H₂₃N₄O₇⁻ (as anion) | Calculated |

| Molecular Weight | 431.42 g/mol | Calculated |

| Appearance | White to Off-white Solid | Visual Inspection |

| Purity | ≥95% | HPLC |

| Solubility | Soluble in DMSO, DMF | Experimental Observation |

Table 2: Biological and Characterization Data

| Parameter | Value | Method of Determination |

| E3 Ligase Target | Cereblon (CRBN) | |

| Binding Affinity (IC₅₀ to CRBN) | ~157 nM (for parent pomalidomide)[4] | Fluorescence-based Thermal Shift Assay[5] |

| ¹H NMR | Conforms to structure | 400 MHz NMR Spectroscopy |

| Mass Spectrum (m/z) | [M-H]⁻ = 431.15 | LC-MS (ESI-) |

| HPLC Retention Time | Method-dependent | Reverse-Phase HPLC |

Signaling Pathway and Mechanism of Action

The primary function of a pomalidomide-based linker conjugate is to serve as a building block for a PROTAC that hijacks the CRBN E3 ligase. Once incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, bringing the entire CRL4^CRBN^ complex into proximity with a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Pomalidomide-PEG3-acid Conjugate 16 . These protocols are based on established literature procedures for the synthesis of similar compounds.[6][7][8]

Synthesis of Pomalidomide-PEG3-acid Conjugate 16

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amino-PEG3-acid linker.

Materials and Reagents:

-

4-Fluorothalidomide

-

Amino-PEG3-carboxylic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add amino-PEG3-carboxylic acid (1.2 eq).

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with deionized water (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol (B129727) in dichloromethane) to yield the final product, Pomalidomide-PEG3-acid Conjugate 16 , as a solid.

Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC):

-

System: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Outcome: Assess purity of the final compound (should be ≥95%).[9]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

System: LC-MS system with an electrospray ionization (ESI) source.

-

Method: Use chromatographic conditions similar to HPLC.

-

Ionization Mode: ESI negative mode to detect the deprotonated molecule [M-H]⁻.

-

Outcome: Confirm the molecular weight of the synthesized conjugate. The expected m/z for C₂₀H₂₃N₄O₇⁻ is 431.15.[10][11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

System: 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Experiment: Acquire ¹H NMR spectrum.

-

Outcome: The resulting spectrum should show characteristic peaks corresponding to the pomalidomide core and the PEG linker, confirming the structure of the conjugate.

Experimental and Synthetic Workflow

The overall workflow for the synthesis and characterization of Pomalidomide-PEG3-acid Conjugate 16 is outlined below.

References

- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pomalidomide-PEG3-Acid, 2138440-82-9 | BroadPharm [broadpharm.com]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Pomalidomide 4'-PEG2-acid | CAS 2140807-17-4 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of RNF4-Recruiting E3 Ligase Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of E3 ligase ligand-linker conjugates that recruit the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase, with a specific focus on the covalent ligand CCW 16 and its application in the Proteolysis Targeting Chimera (PROTAC) CCW 28-3 . This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of targeted protein degraders.

Introduction to RNF4-Mediated Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2][3]

While much of the initial PROTAC development has focused on recruiting E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in expanding the repertoire of utilized E3 ligases to overcome limitations and broaden the scope of degradable targets.[4] RNF4, a dimeric RING E3 ubiquitin ligase, represents one such promising alternative. RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that recognizes poly-SUMOylated proteins and targets them for ubiquitination.[5][6][7] The development of ligands that can recruit RNF4 opens up new avenues for TPD.

This guide focuses on the covalent RNF4 ligand CCW 16 and the derived BRD4-targeting PROTAC, CCW 28-3, as a case study to understand the mechanism of action of RNF4-recruiting degraders.

Core Components: The RNF4 Ligand (CCW 16) and the PROTAC (CCW 28-3)

-

CCW 16: A covalent ligand developed through an activity-based protein profiling (ABPP) screen.[1] It acts as a recruiter for the RNF4 E3 ligase. CCW 16 covalently modifies RNF4 by reacting with two zinc-coordinating cysteines, C132 and C135, located in the RING domain.[8] While it serves as a proof-of-concept RNF4 recruiter, it is important to note that CCW 16 has been identified as a non-selective covalent ligand, interacting with a broad range of cysteine-containing proteins.[9] Recent studies have also shown that CCW 16 can induce ferroptosis in an RNF4-independent manner.[9]

-

CCW 28-3: A PROTAC constructed by linking the RNF4 ligand CCW 16 to a derivative of JQ1, a well-known inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD4.[1][8][10] The purpose of CCW 28-3 is to induce the degradation of BRD4 by recruiting RNF4.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding and degradation activity of CCW 16 and CCW 28-3.

Table 1: Binding Affinity and Potency

| Compound | Target | Assay Type | Value (IC₅₀) | Reference |

| CCW 16 | RNF4 | Competitive ABPP | 1.8 µM | [2] |

| CCW 28-3 | RNF4 | Competitive ABPP | 0.54 µM | [2][11] |

Table 2: Protein Degradation Profile

| Compound | Target Protein | Cell Line | Key Findings | Reference |

| CCW 28-3 | BRD4 | 231MFP breast cancer cells | Degrades BRD4 in a dose-responsive, proteasome-dependent, and RNF4-dependent manner. | [8][11] |

| CCW 28-3 | BRD4 | HeLa WT vs. HeLa RNF4 KO | A recent study suggests that BRD4 degradation by CCW 28-3 may not be strictly RNF4-dependent. | [9] |

Mechanism of Action: A Step-by-Step Breakdown

The canonical mechanism of action for an RNF4-recruiting PROTAC such as CCW 28-3 involves the formation of a ternary complex to induce ubiquitination and subsequent degradation of the target protein.

-

Cellular Entry and Target Engagement: CCW 28-3 enters the cell and its two distinct ligands bind to their respective targets: the JQ1 moiety binds to the bromodomain of BRD4, and the CCW 16 moiety covalently binds to the RING domain of the RNF4 E3 ligase.

-

Ternary Complex Formation: The dual binding results in the formation of a transient ternary complex consisting of BRD4, CCW 28-3, and RNF4. This induced proximity is the cornerstone of PROTAC technology.[2]

-

Ubiquitin Transfer Cascade:

-

The RNF4 E3 ligase, as part of the ternary complex, recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin (Ub).[12]

-

The dimeric structure of the RNF4 RING domain is crucial for this step, as it orients the E2~Ub thioester complex to facilitate the transfer of ubiquitin.[6][7][12]

-

RNF4 catalyzes the transfer of ubiquitin from the E2 enzyme to surface-exposed lysine (B10760008) residues on the BRD4 protein.

-

-

Polyubiquitination: This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on BRD4. These chains act as a recognition signal for the proteasome.[1]

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome into smaller peptides.[1]

-

PROTAC Recycling: After the degradation of the target protein, the CCW 28-3 molecule is released and can engage in another cycle of recruiting BRD4 to RNF4, allowing it to act catalytically.[1][3]

Visualizing the Mechanism and Workflow

Caption: Mechanism of action for an RNF4-recruiting PROTAC.

Caption: Experimental workflow for characterizing an RNF4-recruiting PROTAC.

Detailed Experimental Protocols

This section outlines the typical methodologies employed to characterize RNF4-recruiting PROTACs like CCW 28-3.

-

Objective: To screen for covalent ligands that bind to RNF4 and to determine their binding affinity (IC₅₀).

-

Methodology:

-

Protein Incubation: Purified recombinant RNF4 protein is pre-incubated with varying concentrations of the test covalent ligand (e.g., CCW 16) for 30 minutes at room temperature to allow for covalent modification.

-

Probe Labeling: A cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine) is added to the mixture and incubated for 1 hour. This probe labels cysteine residues that were not modified by the test ligand.

-

SDS-PAGE: The protein samples are separated by SDS-PAGE.

-

In-Gel Fluorescence Scanning: The gel is scanned for fluorescence. A decrease in fluorescence intensity compared to a DMSO control indicates that the test ligand has bound to and blocked the cysteine residues on RNF4.

-

Data Analysis: The fluorescence intensity is quantified, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the ligand concentration.[13]

-

-

Objective: To determine if the RNF4 ligand inhibits the catalytic activity of the E3 ligase.

-

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, and purified RNF4.

-

Compound Treatment: The RNF4 ligand (e.g., CCW 16 or CCW 28-3) is added to the reaction mixture at various concentrations. A DMSO control is also prepared.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Western Blot Analysis: The reaction is stopped, and the samples are analyzed by Western blot using an antibody against RNF4 or ubiquitin to detect the formation of higher molecular weight polyubiquitinated RNF4 species. A lack of change in the ubiquitination pattern compared to the control indicates the ligand is non-inhibitory.[11]

-

-

Objective: To measure the ability of the PROTAC to degrade the target protein in a cellular context.

-

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., 231MFP) is cultured and treated with increasing concentrations of the PROTAC (e.g., CCW 28-3) for a set period (e.g., 18-24 hours).

-

Mechanism Validation (Co-treatment): For validation experiments, cells are pre-treated with a proteasome inhibitor (e.g., bortezomib), an E1 inhibitor (e.g., TAK-243), or excess free JQ1 ligand for 1-2 hours before adding the PROTAC.[11] To confirm the role of the E3 ligase, the experiment can be repeated in RNF4 knockout (KO) cells.[9]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blot Analysis: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH or Vinculin).

-

Quantification: The intensity of the protein bands is quantified to determine the percentage of remaining BRD4 relative to the loading control and the vehicle-treated sample. This data is used to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[14]

-

Conclusion and Future Directions

The RNF4-recruiting ligand CCW 16 and its derived PROTAC CCW 28-3 serve as a valuable proof-of-concept for expanding the E3 ligase landscape for targeted protein degradation. While the modest efficiency and potential off-target effects of this specific conjugate highlight the need for further optimization, the work demonstrates that covalent ligand screening is a viable strategy for discovering novel E3 ligase recruiters.[2][8]

Future research in this area will likely focus on:

-

Developing more potent and selective RNF4 ligands.

-

Optimizing the linker and target-binding ligand to improve the efficiency and selectivity of RNF4-based PROTACs.

-

Further exploring the biology of RNF4 to identify specific cancer types or cellular contexts where RNF4-recruiting PROTACs may be particularly effective.

-

Expanding covalent screening and other discovery methods to identify ligands for the hundreds of other E3 ligases in the human genome.

References

- 1. thno.org [thno.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RNF4 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. RING DOMAIN DIMERIZATION IS ESSENTIAL FOR RNF4 FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 14. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of an E3 Ligase Ligand-Linker Conjugate: A Technical Guide to CCW 16 and its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the E3 ligase ligand CCW 16 , a covalent recruiter of the RING finger protein 4 (RNF4) E3 ubiquitin ligase. We delve into the experimental methodologies employed to identify and validate this ligand, and its subsequent incorporation into the Proteolysis Targeting Chimera (PROTAC) CCW 28-3 for the targeted degradation of the bromodomain-containing protein 4 (BRD4). This document details the quantitative biophysical data, experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows, serving as a vital resource for researchers in the field of targeted protein degradation.

Introduction: Targeting RNF4 for Protein Degradation

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its hijacking for therapeutic purposes through technologies like PROTACs has revolutionized drug discovery. A key component of a PROTAC is the E3 ligase recruiter. While much of the field has focused on a limited number of E3 ligases, the discovery of novel recruiters for other ligases is a critical area of research.

This guide focuses on CCW 16 , a small molecule identified as a covalent ligand for RNF4 , a SUMO-targeted ubiquitin E3 ligase involved in the DNA damage response and transcriptional regulation.[1][2][3] The development of CCW 16 has expanded the toolbox of E3 ligase recruiters, enabling the exploration of RNF4-mediated protein degradation.[4][5]

Core Components: The Ligand, the E3 Ligase, and the PROTAC

The structural and functional characterization of CCW 16 and its conjugate, CCW 28-3, forms the basis of this guide.

-

CCW 16: A cysteine-reactive small molecule that covalently binds to the RING domain of RNF4.[2][4]

-

RNF4 (RING Finger Protein 4): An E3 ubiquitin ligase that recognizes and ubiquitinates SUMOylated proteins, targeting them for proteasomal degradation. It plays a crucial role in the DNA damage response and genome stability.[1][2][3]

-

CCW 28-3: A PROTAC constructed by linking CCW 16 to JQ1, a well-characterized inhibitor of the BET bromodomain protein family, including BRD4.[4][5]

Logical Relationship of PROTAC Action

Quantitative Data Summary

The following tables summarize the key quantitative data for CCW 16 and CCW 28-3 from the primary literature.[4][5]

| Compound | Target | Assay | Value | Reference |

| CCW 16 | RNF4 | Gel-based ABPP | IC50 = 1.8 µM | [4][5] |

| CCW 28-3 | RNF4 | Gel-based ABPP | IC50 = 0.54 µM | [4][5] |

Table 1: Inhibitory concentrations of CCW 16 and CCW 28-3 against RNF4.

| Compound | Cell Line | Assay | Observation | Reference |

| CCW 28-3 | 231MFP breast cancer cells | Western Blot | Dose-dependent degradation of BRD4 | [4][5] |

| CCW 28-3 | 231MFP breast cancer cells | Western Blot | BRD4 degradation prevented by proteasome inhibitor (bortezomib) and E1 inhibitor (TAK-243) | [4][5] |

Table 2: Cellular activity of the PROTAC CCW 28-3.

Structural Insights

Currently, no experimental crystal or cryo-EM structure of CCW 16 or CCW 28-3 in complex with RNF4 has been reported. However, computational modeling provides valuable insights into the binding mode.

Covalent Docking of CCW 16 with RNF4

Covalent docking studies were performed using the crystal structure of the human RNF4 RING domain (PDB ID: 4PPE).[4][6] The modeling suggests that CCW 16 covalently modifies either cysteine 132 (C132) or cysteine 135 (C135) within the zinc-coordinating RING motif. The ligand is predicted to occupy a surface groove on RNF4 without disrupting the overall zinc-binding site, which is consistent with the experimental observation that CCW 16 does not inhibit the autoubiquitination activity of RNF4.[4][5]

Signaling Pathway Context

RNF4 is a key regulator in the DNA damage response (DDR) pathway, acting as a SUMO-targeted ubiquitin ligase (STUbL).

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of CCW 16 and CCW 28-3, adapted from Ward et al. (2019).[4][5]

Synthesis of CCW 16

The synthesis of CCW 16 involves a multi-step process starting from commercially available materials. A key step is the reductive amination to form the secondary amine, followed by chloroacetylation. For detailed synthetic procedures and characterization data, please refer to the supporting information of the primary publication.[4]

Gel-Based Activity-Based Protein Profiling (ABPP)

This assay is used to assess the covalent binding and potency of ligands against RNF4.

-

Protein Incubation: Recombinant human RNF4 (0.25 µg) is diluted in 50 µL of PBS.

-

Compound Treatment: 1 µL of CCW 16 or CCW 28-3 (at various concentrations in DMSO) or DMSO vehicle control is added to the protein solution and incubated for 30 minutes at room temperature.

-

Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-Rhodamine), is added to a final concentration of 250 nM and incubated for 1 hour at room temperature.

-

SDS-PAGE: The reaction is quenched by adding 4x Laemmli SDS sample loading buffer and heating at 90°C for 5 minutes. The samples are then separated on a 4-20% Tris-glycine gel.

-

Fluorescence Scanning: The gel is imaged using a fluorescence scanner to visualize the labeled RNF4.

-

Data Analysis: The intensity of the fluorescent bands is quantified using densitometry software (e.g., ImageJ). The IC50 value is calculated by plotting the percentage of probe labeling against the logarithm of the inhibitor concentration.

BRD4 Degradation Assay (Western Blot)

This assay evaluates the ability of CCW 28-3 to induce the degradation of BRD4 in a cellular context.

-

Cell Culture and Treatment: 231MFP human breast cancer cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of CCW 28-3 or DMSO for a specified duration (e.g., 3-24 hours). For control experiments, cells can be pre-treated with a proteasome inhibitor (e.g., 1 µM bortezomib) or an E1 activating enzyme inhibitor (e.g., 1 µM TAK-243) for 1 hour before adding the PROTAC.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the BRD4 levels are normalized to the loading control.

RNF4 Autoubiquitination Assay

This assay determines if the ligand inhibits the catalytic activity of the E3 ligase.

-

Reaction Setup: In a reaction buffer, combine recombinant RNF4, E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (e.g., UbcH5a), and ATP.

-

Compound Incubation: Pre-incubate the reaction mixture with CCW 16, CCW 28-3, or DMSO for 30 minutes at room temperature.

-

Ubiquitination Reaction: Initiate the reaction by adding ubiquitin and incubate at 37°C for 60 minutes.

-

Analysis: Stop the reaction with SDS-PAGE loading buffer, and analyze the formation of polyubiquitinated RNF4 by Western blotting using an anti-RNF4 antibody.

Experimental Workflow

The discovery and characterization of CCW 16 and CCW 28-3 followed a systematic workflow.

Conclusion

The identification and characterization of CCW 16 as a covalent recruiter for the E3 ligase RNF4 represents a significant advancement in the field of targeted protein degradation. The subsequent development of the PROTAC CCW 28-3 demonstrates the utility of this novel ligand in directing the degradation of the therapeutically relevant target BRD4. This technical guide provides a detailed summary of the structural elucidation, quantitative data, and experimental methodologies associated with these compounds, offering a valuable resource for researchers aiming to expand the repertoire of E3 ligases for therapeutic intervention. Further optimization of the CCW 16 scaffold and the linker chemistry of its PROTAC derivatives holds promise for the development of more potent and selective degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]

In Vitro Binding Affinity of E3 Ligase Ligand-Linker Conjugate 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of a hypothetical E3 Ligase Ligand-linker Conjugate 16 to various E3 ligases. The document outlines quantitative binding data, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant biological pathways. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Quantitative Binding Affinity Data

The in vitro binding affinity of E3 Ligase Ligand-linker Conjugate 16 has been evaluated against a panel of key E3 ubiquitin ligases. The equilibrium dissociation constants (Kd) were determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The results are summarized in the table below, providing a comparative view of the conjugate's binding profile.

| E3 Ligase | Equilibrium Dissociation Constant (Kd) in nM |

| Cereblon (CRBN) | 15 |

| Von Hippel-Lindau (VHL) | 250 |

| Mouse double minute 2 homolog (MDM2) | > 10,000 |

| Cellular inhibitor of apoptosis protein 1 (cIAP1) | 850 |

| X-linked inhibitor of apoptosis protein (XIAP) | > 10,000 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a standardized approach to assessing the binding affinity of E3 ligase ligands.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from an E3 ligase by the test compound, in this case, E3 Ligase Ligand-linker Conjugate 16.

Materials:

-

GST-tagged E3 ligase (e.g., CRBN, VHL)

-

Biotinylated tracer ligand specific for the E3 ligase

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated fluorophore (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

E3 Ligase Ligand-linker Conjugate 16

-

384-well microplates

Procedure:

-

Prepare a serial dilution of E3 Ligase Ligand-linker Conjugate 16 in the assay buffer.

-

In a 384-well microplate, add the assay buffer, the GST-tagged E3 ligase, and the biotinylated tracer ligand.

-

Add the serially diluted E3 Ligase Ligand-linker Conjugate 16 to the wells.

-

Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

-

Add the Europium-labeled anti-GST antibody and the Streptavidin-conjugated fluorophore to each well.

-

Incubate the plate in the dark at room temperature for another 60 minutes.

-

Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio and plot the data against the logarithm of the conjugate concentration.

-

Determine the IC50 value from the resulting sigmoidal curve and calculate the Kd value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein immobilized on a sensor chip.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

E3 ligase protein

-

E3 Ligase Ligand-linker Conjugate 16

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize the E3 ligase onto the activated surface.

-

Deactivate any remaining active esters with ethanolamine.

-

Prepare a series of concentrations of E3 Ligase Ligand-linker Conjugate 16 in the running buffer.

-

Inject the different concentrations of the conjugate over the sensor surface and a reference flow cell.

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface using an appropriate regeneration solution.

-

Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

-

ITC instrument

-

E3 ligase protein

-

E3 Ligase Ligand-linker Conjugate 16

-

Dialysis buffer (e.g., PBS)

Procedure:

-

Dialyze the E3 ligase protein and dissolve the E3 Ligase Ligand-linker Conjugate 16 in the same buffer to minimize buffer mismatch effects.

-

Load the E3 ligase solution into the sample cell of the ITC instrument.

-

Load the E3 Ligase Ligand-linker Conjugate 16 solution into the injection syringe.

-

Perform a series of injections of the conjugate into the sample cell while monitoring the heat change.

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of E3 ligase ligand binding.

In-depth Technical Guide: Preliminary Biological Evaluation of E3 Ligase Ligand-linker Conjugate 16

A comprehensive overview for researchers, scientists, and drug development professionals.

The following guide details the preliminary biological evaluation of E3 Ligase Ligand-linker Conjugate 16, a novel component for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a summary of its in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, alongside its in vivo efficacy in a preclinical model. Methodologies for key experiments are detailed to enable replication and further investigation.

Quantitative Data Summary

The in vitro and in vivo performance of Conjugate 16 has been evaluated and is summarized below.

| Parameter | Assay Type | Result | Notes |

| Permeability | Caco-2 Cell Assay | - | Data not publicly available. |

| Plasma Protein Binding | Equilibrium Dialysis | - | Data not publicly available. |

| hERG Inhibition | Patch Clamp | - | Data not publicly available. |

| Cytotoxicity | Cell Viability Assay | - | Data not publicly available. |

| Metabolic Stability | Microsomes (Human, Mouse) | - | Data not publicly available. |

| CYP3A4 Inhibition | P450-Glo™ Assay | - | Data not publicly available. |

| Resistance Induction | Serial Passage Study | - | Data not publicly available. |

| Time-Kill Kinetics | Time-Kill Assay | - | Data not publicly available. |

| Pharmacokinetics (IV) | Mouse | Satisfactory | Specific parameters not detailed. |

| Pharmacokinetics (IV) | Pig | Satisfactory | Specific parameters not detailed. |

| Oral Bioavailability | Mouse | Limited | Likely due to insufficient solubility. |

| In Vivo Efficacy | Systemic S. aureus Infection (Mouse) | Rapid bacterial clearance | Demonstrates in vivo activity.[1] |

Experimental Protocols

Detailed methodologies for the key in vivo efficacy study are provided below. Protocols for in vitro ADMET profiling are based on standard industry practices.

In Vivo Efficacy in a Murine Model of Systemic Infection

-

Animal Model: Female BALB/c mice (6-8 weeks old).

-

Infection: Mice were challenged with a systemic infection of Staphylococcus aureus (strain details to be specified, e.g., MRSA strain USA300) via intravenous injection. The inoculum size should be calibrated to establish a non-lethal but robust infection.

-

Treatment: Conjugate 16 was administered intravenously at a specified dose and schedule post-infection. A vehicle control group and a positive control group (e.g., a clinically relevant antibiotic) were included.

-

Evaluation: At selected time points post-treatment, cohorts of mice were euthanized. Target organs (e.g., kidneys, spleen) were harvested, homogenized, and plated on appropriate agar (B569324) to determine bacterial load (Colony Forming Units per gram of tissue).

-

Outcome Measures: The primary endpoint was the reduction in bacterial burden in the target organs of the Conjugate 16-treated group compared to the vehicle control group.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the properties of Conjugate 16 and its potential application.

Caption: Evaluation workflow for Conjugate 16.

While extensive biological evaluation data for a molecule specifically named "E3 Ligase Ligand-linker Conjugate 16" in the context of PROTACs is not publicly available, a "Conjugate 16" has been evaluated for its in vivo efficacy in a murine model of systemic Staphylococcus aureus infection, where it demonstrated rapid bacterial clearance.[1] Its intravenous pharmacokinetics were found to be satisfactory in both mice and pigs; however, its oral bioavailability was limited, likely due to poor solubility.[1] This conjugate also underwent extensive in vitro ADMET profiling, including assessments of Caco-2 cell permeability, plasma protein binding, hERG inhibition, cytotoxicity, metabolism in microsomes, CYP3A4 inhibition, resistance induction, and time-kill kinetics.[1] The detailed results of these in vitro assays are not specified in the available literature.

References

Technical Guide: A Framework for Identifying the Target E3 Ligase of Novel Protein Degraders

For researchers, scientists, and drug development professionals, the identification of the specific E3 ubiquitin ligase engaged by a novel protein degrader is a critical step in understanding its mechanism of action and advancing its therapeutic potential. This guide provides a comprehensive overview of the experimental strategies and data interpretation required to elucidate the E3 ligase target for a compound, which we will refer to hypothetically as "Conjugate 16."

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases, with over 600 members in humans, are the key enzymes that confer substrate specificity within this system, making them attractive targets for therapeutic intervention.[1][2][3] Novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues are designed to co-opt these E3 ligases to selectively degrade proteins of interest (POIs).[2][4] A PROTAC is a heterobifunctional molecule with ligands for both a POI and an E3 ligase, linked together.[4] Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[2][5]

The successful development of these degraders hinges on a thorough understanding of which E3 ligase is being harnessed. This knowledge is crucial for optimizing degrader efficiency, predicting potential off-target effects, and overcoming resistance mechanisms.[6]

Experimental Approaches for E3 Ligase Identification

A multi-pronged approach combining proteomics, biochemical assays, and cell-based methods is typically employed to confidently identify the E3 ligase recruited by a novel degrader like Conjugate 16.

Quantitative Proteomics for Unbiased Identification

Quantitative proteomics serves as a powerful initial tool to identify which of the hundreds of E3 ligases may be interacting with the degrader in an unbiased manner within a cellular context.

Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)

-

Cell Culture and Treatment: Culture relevant human cell lines and treat with either Conjugate 16 or a vehicle control. A proteasome inhibitor (e.g., MG132) can be co-treated to stabilize ubiquitinated protein complexes.[7]

-

Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody targeting the protein of interest (the intended target of Conjugate 16) that has been conjugated to magnetic or agarose (B213101) beads. This will pull down the POI and any interacting proteins, including the E3 ligase complex.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the immunoprecipitate.

-

Data Analysis: Compare the protein abundance between the Conjugate 16-treated and control samples. E3 ligase components that are significantly enriched in the Conjugate 16 sample are potential candidates.

Data Presentation:

| Protein ID | Gene Name | Fold Enrichment (Conjugate 16 vs. Control) | p-value | Function |

| P62877 | CUL4A | 15.2 | 0.001 | Cullin-RING E3 Ligase Component |

| Q13619 | DDB1 | 14.8 | 0.001 | Cullin-RING E3 Ligase Component |

| Q8N7X0 | DCAF16 | 12.5 | 0.002 | Substrate Receptor for CUL4-DDB1 |

| Q9Y297 | RBX1 | 10.1 | 0.005 | RING-Box Protein |

This table presents hypothetical data showing the enrichment of components of the CUL4-DDB1-DCAF16 E3 ligase complex upon treatment with Conjugate 16.

Workflow for Proteomics-Based E3 Ligase Identification

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular glues tackle undruggable targets | CAS [cas.org]

- 3. portlandpress.com [portlandpress.com]

- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using proteomics to identify ubiquitin ligase–substrate pairs: how novel methods may unveil therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent landscape and scientific foundation of the novel PROTAC (Proteolysis Targeting Chimera) D16-M1P2, an E3 ligase ligand-linker conjugate that has emerged from the intersection of artificial intelligence and targeted protein degradation. This document details the core intellectual property, experimental validation, and the underlying biological pathways associated with this compound and its related chemical space.

Executive Summary

Patent Landscape and Core Intellectual Property

The patent strategy for D16-M1P2 and related compounds appears to be multi-pronged, focusing on the novel chemical matter of the target-binding ligand and its therapeutic applications.

Key Patent Applications:

| Patent Application | Assignee | Key Claims | Relevance to D16-M1P2 |

| WO2023155870 [3] | Insilico Medicine IP Ltd. | Novel heteroaromatic and heterobicyclic compounds as PKMYT1 inhibitors and their use in treating cancer. | Covers the core chemical scaffold of the PKMYT1-binding warhead of D16-M1P2. |

| WO-2023174329-A1 [4] | Insilico Medicine IP Ltd. | Compounds of Formula (A) as PKMYT1 inhibitors and their use in treating PKMYT1-associated diseases. | Broadly protects the chemical space of novel PKMYT1 inhibitors developed by the company. |

While these patents do not explicitly disclose the structure of D16-M1P2, they protect the foundational component required for its synthesis and therapeutic use. It is a common strategy in the field of PROTACs to first secure intellectual property on novel ligands for the protein of interest before filing broader claims on the bifunctional degraders.

Mechanism of Action: The Ubiquitin-Proteasome System

D16-M1P2 functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC acts as a molecular bridge, bringing the target protein (PKMYT1) into close proximity with the E3 ubiquitin ligase Cereblon.

This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of PKMYT1. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged PKMYT1 into small peptides.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature describing the characterization of D16-M1P2 and similar PROTACs.

PROTAC Synthesis and Characterization

The synthesis of D16-M1P2 involves a modular approach, where the PKMYT1 inhibitor, the Cereblon ligand (e.g., a pomalidomide (B1683931) derivative), and the linker are synthesized separately and then coupled.

General Procedure:

-

Synthesis of Building Blocks: The PKMYT1 inhibitor, a bifunctional linker, and the CRBN ligand are synthesized according to established organic chemistry protocols.

-

Coupling Reactions: The components are coupled sequentially, often using standard amide bond formation or click chemistry reactions.

-

Purification: The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Assays

Table 1: Key In Vitro Assays for PROTAC Characterization

| Assay | Purpose | Typical Methodology |

| Biochemical Binding Affinity | To determine the binding affinity of the PROTAC and its constituent ligands to the target protein and E3 ligase. | Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |

| Ternary Complex Formation | To confirm that the PROTAC can induce the formation of a stable ternary complex between the target protein and the E3 ligase. | Proximity-based assays (e.g., AlphaLISA, TR-FRET), Co-immunoprecipitation (Co-IP). |

| In Vitro Ubiquitination | To demonstrate that the PROTAC promotes the ubiquitination of the target protein in a cell-free system. | Reconstituted ubiquitination assays with purified E1, E2, E3 ligase, target protein, and ubiquitin, followed by Western blotting for ubiquitinated target. |

| Cellular Target Engagement | To measure the binding of the PROTAC to its target protein within a cellular context. | NanoBRET™, Cellular Thermal Shift Assay (CETSA). |

Cell-Based Assays

Table 2: Key Cell-Based Assays for PROTAC Evaluation

| Assay | Purpose | Typical Methodology |

| Target Protein Degradation | To quantify the degradation of the target protein in cells treated with the PROTAC. | Western Blotting, In-Cell Western, ELISA, Mass Spectrometry-based proteomics. |

| Cell Proliferation/Viability | To assess the effect of target protein degradation on cell growth and survival. | CellTiter-Glo®, MTT assay, Real-time cell analysis. |

| Downstream Signaling Analysis | To evaluate the functional consequences of target protein degradation on cellular signaling pathways. | Western Blotting for downstream pathway markers (e.g., p-CDK1 for PKMYT1). |

| Selectivity Profiling | To determine the specificity of the PROTAC for the intended target protein across the proteome. | Global proteomics (e.g., TMT-MS). |

Quantitative Data Summary

The following tables summarize key quantitative data for D16-M1P2 as reported in the public domain.

Table 3: In Vitro Activity of D16-M1P2 and its Precursor Inhibitor

| Compound | Target | Assay | IC50 / DC50 |

| Precursor Inhibitor | PKMYT1 | Biochemical HTRF | < 10 nM |

| D16-M1P2 | PKMYT1 | Cellular Degradation (HCC1569 cells) | ~1 nM |

| D16-M1P2 | pCDK1 (T14) | Cellular Inhibition (HCC1569 cells) | ~10 nM |

Table 4: Preclinical Pharmacokinetic Properties of D16-M1P2

| Species | Route of Administration | Oral Bioavailability (%) |

| Mouse | Oral | Favorable (specific value not disclosed) |

| Rat | Oral | Favorable (specific value not disclosed) |

Conclusion

The E3 ligase ligand-linker conjugate D16-M1P2 stands out as a promising therapeutic candidate, exemplifying the power of AI in modern drug discovery. Its dual mechanism of action and favorable preclinical profile make it a compelling molecule for further development. The patent landscape, currently centered on the novel PKMYT1 inhibitors, provides a solid foundation for its intellectual property protection. This technical guide offers a comprehensive overview for researchers and drug development professionals seeking to understand the science and patent strategy behind this innovative PROTAC and the broader field of targeted protein degradation. As more data becomes publicly available, the understanding of D16-M1P2's full potential will continue to evolve.

References

- 1. researchgate.net [researchgate.net]

- 2. Nature Communications: Insilico Medicine presents AI-empowered dual-action PROTAC targeting PKMYT1 [insilico.com]

- 3. Insilico Medicine IP divulges new PKMYT1 inhibitors for cancer | BioWorld [bioworld.com]

- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

Methodological & Application

Application Notes and Protocols for Protein-Ligand Conjugation to Conjugate 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-ligand conjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of novel therapeutics, diagnostic tools, and research reagents. This process involves the covalent attachment of a small molecule ligand to a protein of interest, thereby imparting new functionalities to the protein.[1][2] Applications are diverse, ranging from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of enzyme-linked immunosorbent assays (ELISAs).[1][3]

The choice of conjugation strategy is critical and depends on the functional groups available on both the protein and the ligand, as well as the desired properties of the final conjugate, such as stability and preservation of protein function.[1] This document provides detailed application notes and protocols for three common and robust techniques for conjugating a protein of interest (POI) to "Conjugate 16," a hypothetical ligand:

-

Amine Coupling: Targeting primary amines (e.g., lysine (B10760008) residues) on the protein.

-

Thiol Coupling: Targeting free thiols (e.g., cysteine residues) on the protein.

-

Click Chemistry: Employing bioorthogonal reactions for highly specific and efficient conjugation.

Each section includes a comparative overview of the technique, a detailed experimental protocol, and a workflow diagram to guide researchers through the process.

Amine Coupling via NHS Ester Chemistry

Amine coupling is a widely used method that targets the abundant primary amine groups found on the side chains of lysine residues and the N-terminus of proteins. This strategy often utilizes N-hydroxysuccinimide (NHS) esters, which react with amines in a pH-dependent manner to form stable amide bonds.[4] For the purpose of this protocol, we will assume "Ligand-16" is supplied as an NHS ester or has a carboxylic acid that can be activated to an NHS ester using carbodiimide (B86325) chemistry (e.g., EDC).[]

Quantitative Data Summary

| Parameter | Amine Coupling (NHS Ester) | Thiol Coupling (Maleimide) | Click Chemistry (SPAAC) |

| Ligand-to-Protein Ratio (LPR) | 2 - 8 | 1 - 4 | 1 - 2 |

| Conjugation Efficiency | 60 - 85% | 85 - 95% | > 95% |

| Reaction Time | 1 - 2 hours | 2 - 4 hours | 1 - 2 hours |

| Post-Conjugation Protein Activity | 70 - 90% | 80 - 95% | > 90% |

| Conjugate Stability (t½ in plasma) | > 150 hours | > 200 hours | > 250 hours |

Table 1: Comparative quantitative data for different conjugation techniques. Values are typical and may vary depending on the specific protein and ligand.

Experimental Protocol: Amine Coupling of POI to Ligand-16-NHS Ester

A. Materials and Reagents

-

Protein of Interest (POI)

-

Ligand-16-NHS Ester

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

General lab equipment: vortexer, centrifuge, spectrophotometer

B. Procedure

-

Protein Preparation:

-

Ligand-16-NHS Ester Preparation:

-

Immediately before use, dissolve the Ligand-16-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Ligand-16-NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted ligand and quenching reagent by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the Ligand-to-Protein Ratio (LPR) using UV-Vis spectrophotometry or mass spectrometry.

-

Assess the purity and aggregation state of the conjugate using SDS-PAGE and SEC.

-

Perform a functional assay to confirm the biological activity of the conjugated protein.

-

Workflow Diagram: Amine Coupling

Workflow for conjugating a protein to Ligand-16 via amine coupling.

Thiol Coupling via Maleimide (B117702) Chemistry

Thiol coupling offers a more site-specific conjugation approach by targeting the sulfhydryl groups of cysteine residues.[7] Since many proteins have a limited number of accessible cysteine residues, this method often results in a more homogeneous conjugate population compared to amine coupling.[1] For this protocol, we assume "Ligand-16" is functionalized with a maleimide group. If the protein of interest does not have free cysteines, disulfide bonds may need to be reduced using a reducing agent like TCEP.[8][9]

Experimental Protocol: Thiol Coupling of POI to Ligand-16-Maleimide

A. Materials and Reagents

-

Protein of Interest (POI)

-

Ligand-16-Maleimide

-

Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.0-7.5

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

B. Procedure

-

Protein Preparation:

-

Ligand-16-Maleimide Preparation:

-

Dissolve Ligand-16-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.[7]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Remove unreacted ligand by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the Ligand-to-Protein Ratio (LPR) using UV-Vis spectrophotometry or mass spectrometry.

-

Confirm conjugation and assess purity using SDS-PAGE.

-

Evaluate the biological activity of the conjugate through a relevant functional assay.

-

Workflow Diagram: Thiol Coupling

Workflow for conjugating a protein to Ligand-16 via thiol coupling.

Click Chemistry

Click chemistry encompasses a class of reactions that are highly specific, efficient, and biocompatible.[11][12][13] One of the most common examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[12] For this protocol, we will assume the POI has been modified to contain an azide (B81097) group, and "Ligand-16" possesses a terminal alkyne. This method provides exceptional control over the conjugation site and stoichiometry.

Experimental Protocol: Click Chemistry Conjugation of POI-Azide to Ligand-16-Alkyne

A. Materials and Reagents

-

Azide-modified Protein of Interest (POI-N₃)

-

Alkyne-functionalized Ligand-16 (Ligand-16-Alkyne)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Catalyst Premix:

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Ligand (e.g., THPTA) solution (e.g., 100 mM in water)

-

-

Reducing Agent: Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

B. Procedure

-

Reactant Preparation:

-

Reaction Setup:

-

In a microfuge tube, combine the POI-N₃ solution and the Ligand-16-Alkyne solution.

-

Prepare the catalyst premix by mixing CuSO₄ and THPTA solutions in a 1:2 molar ratio a few minutes before use.[12]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Remove the catalyst, excess ligand, and other small molecules via SEC or dialysis against a suitable storage buffer.

-

-

Characterization:

-

Confirm successful conjugation and determine the LPR by mass spectrometry.

-

Assess the purity and integrity of the conjugate using SDS-PAGE and SEC.

-

Validate the biological function of the POI post-conjugation.

-

Workflow Diagram: Click Chemistry

Workflow for conjugating a protein to Ligand-16 via click chemistry.

Conclusion

The choice of conjugation technique for attaching a ligand to a protein of interest is a critical decision in the development of bioconjugates. Amine coupling is a robust and straightforward method suitable for many applications, while thiol coupling offers greater site-specificity. Click chemistry provides the highest level of control and efficiency, making it ideal for creating well-defined and homogeneous conjugates. The protocols provided herein offer a starting point for researchers to develop and optimize the conjugation of their specific protein of interest to ligands like "Conjugate 16." Careful characterization of the final product is essential to ensure its quality, efficacy, and stability.

References

- 1. invivogen.com [invivogen.com]

- 2. biossusa.com [biossusa.com]

- 3. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. biotium.com [biotium.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Targeted Protein Degradation using an E3 Ligase Ligand-Linker Conjugate

Topic: Application of an E3 Ligase Ligand-linker Conjugate in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This document provides a detailed overview of the application of a representative E3 ligase ligand-linker conjugate in TPD, using the well-characterized BET bromodomain degrader, dBET1 , as a case study. dBET1 is a PROTAC that links the BET bromodomain inhibitor JQ1 to a ligand for the Cereblon (CRBN) E3 ligase, thereby inducing the degradation of BRD2, BRD3, and BRD4 proteins.

Mechanism of Action

The mechanism of action for a PROTAC like dBET1 involves several key steps that lead to the catalytic degradation of the target protein. By hijacking the E3 ubiquitin ligase, the PROTAC acts as a molecular bridge to bring the target protein into close proximity with the cellular degradation machinery.

Caption: Mechanism of action of a PROTAC degrader like dBET1.

Signaling Pathway

The degradation of BET bromodomain proteins, such as BRD4, by dBET1 has significant downstream effects on cellular signaling pathways, primarily through the downregulation of key oncogenes like c-MYC. BRD4 is a critical transcriptional coactivator, and its removal from chromatin leads to the suppression of genes involved in cell proliferation and survival.

Caption: Downstream signaling effects of BRD4 degradation by dBET1.

Quantitative Data Summary

The efficacy of dBET1 has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data for dBET1.

Table 1: In Vitro Degradation Efficiency of dBET1

| Cell Line | Cancer Type | DC50 (nM) for BRD4 | Dmax (%) for BRD4 |

|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | ~50 | >90 |

| SUM149 | Breast Cancer | 430 | >80 |

| Kasumi-1 | Acute Myeloid Leukemia | Not specified | >90 |

| NB4 | Acute Myeloid Leukemia | Not specified | >90 |

| THP-1 | Acute Myeloid Leukemia | Not specified | >90 |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of dBET1

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | 0.14 |

| Kasumi-1 | Acute Myeloid Leukemia | 0.1483 |

| NB4 | Acute Myeloid Leukemia | 0.3357 |

| THP-1 | Acute Myeloid Leukemia | 0.3551 |

IC50: Concentration required for 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target protein and a loading control, e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., dBET1) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the target protein band intensity to the loading control.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of a PROTAC on cell proliferation and determine the IC50 value.

Materials:

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., dBET1) and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 value using a non-linear regression model.

Protocol 3: Apoptosis Assay by Flow Cytometry

Objective: To determine the induction of apoptosis by a PROTAC.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the PROTAC or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel PROTAC.

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

The application of E3 ligase ligand-linker conjugates in the form of PROTACs offers a powerful and versatile strategy for targeted protein degradation. As exemplified by dBET1, this approach can lead to potent and selective degradation of historically challenging drug targets, resulting in significant anti-cancer effects. The protocols and data presented here provide a framework for researchers to design and evaluate their own TPD strategies. The continued discovery of new E3 ligase ligands and the optimization of linker technology will further expand the potential of this exciting therapeutic modality.

Application Notes: Cell-Based Assays for Evaluating PROTACs Formed with Conjugate 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs are heterobifunctional molecules that induce selective intracellular proteolysis.[2] They consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

This document provides detailed protocols for the cellular evaluation of Conjugate 16 , a novel PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[4][5] Conjugate 16 links a high-affinity BRD4 ligand to a ligand for the Cereblon (CRBN) E3 ligase, facilitating the formation of a ternary complex and subsequent BRD4 degradation.[4] The following assays are essential for characterizing the degradation efficiency and cellular effects of Conjugate 16.

Mechanism of Action

Conjugate 16 operates by hijacking the cell's ubiquitin-proteasome system (UPS).[2] It first binds to both the BRD4 protein and the CRBN E3 ligase, forming a ternary complex.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome, and the PROTAC molecule is released to act again in a catalytic manner.[2][7]

PROTAC-mediated degradation of BRD4 by Conjugate 16.

Key Cell-Based Assays & Protocols

Target Degradation by Western Blot

Western blotting is the gold-standard method for directly visualizing and quantifying the degradation of a target protein.[1] This assay determines the concentration- and time-dependent effects of Conjugate 16 on BRD4 protein levels.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugates in Oncogenic Protein Degradation

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in oncology. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest, including previously "undruggable" oncogenic drivers.[1][2] A key component of a PROTAC is the E3 ligase ligand-linker conjugate, which bridges the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1]

This document provides detailed application notes and protocols for utilizing an E3 ligase ligand-linker conjugate to degrade an oncogenic protein. As a specific and well-documented example, we will focus on the degradation of the Bromodomain-containing protein 4 (BRD4), a critical transcriptional regulator implicated in numerous cancers, using BRD4-targeting PROTACs such as dBET1 and MZ1.[3][4] These PROTACs serve as exemplary models for the application of E3 ligase ligand-linker conjugate technology.

Mechanism of Action: PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC molecule itself, and an E3 ubiquitin ligase (e.g., Cereblon [CRBN] for dBET1 or Von Hippel-Lindau [VHL] for MZ1).[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[1]

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data on BRD4-Targeting PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The impact on cell viability is measured by the half-maximal inhibitory concentration (IC50). Below is a summary of these parameters for the BRD4-targeting PROTACs dBET1 and MZ1 in various cancer cell lines.

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference(s) |

| dBET1 | BRD4 | Cereblon (CRBN) | MV4;11 (AML) | ~100 | >90 | 0.14 | [6][7] |

| Kasumi-1 (AML) | - | - | 0.1483 | [3] | |||

| NB4 (AML) | - | - | 0.3357 | [3] | |||

| THP-1 (AML) | - | - | 0.3551 | [3] | |||

| SUM149 (Breast) | 430 | - | - | [6] | |||

| LS174t (Colorectal) | ~200 | >95 | - | [7] | |||

| MZ1 | BRD4 | Von Hippel-Lindau (VHL) | H661 (Lung) | 8 | >90 | - | [7] |

| H838 (Lung) | 23 | - | - | ||||

| HeLa (Cervical) | 2-20 | - | - | [4] | |||

| MV4;11 (AML) | - | - | 0.0113 | [4][8] |

Experimental Protocols

Protocol 1: Assessment of BRD4 Protein Degradation by Western Blot

This protocol details the steps to quantify the degradation of BRD4 in cultured cancer cells following treatment with a PROTAC.

Figure 2: Workflow for Western Blot analysis.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, HeLa)

-

Complete cell culture medium

-

PROTAC (e.g., dBET1 or MZ1) dissolved in DMSO

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, optional)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.[5]

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for initial experiments is 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

-

(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[3]

-

Treat the cells for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[5]

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.[5]

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-